molecular formula C17H15BrN2O B2628550 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-45-9

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Numéro de catalogue B2628550
Numéro CAS: 852136-45-9
Poids moléculaire: 343.224
Clé InChI: HZEYVSHVCHFZGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Applications De Recherche Scientifique

Synthesis and Characterization of Metal Complexes

Research by Binzet et al. (2009) focused on the synthesis and characterization of Cu(II) and Ni(II) complexes using derivatives of 4-bromo-N-(di-R-carbamothioyl)benzamide. These complexes were characterized by elemental analyses, FT-IR, and 1H-NMR spectroscopy, providing insights into their structural properties and potential applications in coordination chemistry (Binzet, Külcü, Flörke, & Arslan, 2009).

Development of Novel Antagonists

Cheng De-ju (2014) synthesized derivatives of N-allyl-4-piperidyl benzamide, highlighting the potential of these compounds as novel antagonists. This research provides a foundation for the development of new pharmacological agents (Cheng De-ju, 2014).

Inhibition of Heparanase

A novel class of benzamide derivatives was described by Xu et al. (2006) as inhibitors of the enzyme heparanase, which is implicated in tumor metastasis and angiogenesis. This research suggests the potential therapeutic applications of these compounds in cancer treatment (Xu et al., 2006).

Practical Synthesis of CCR5 Antagonist

Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, demonstrating the application of benzamide derivatives in the treatment of diseases like HIV, where CCR5 serves as a critical entry point for the virus into host cells (Ikemoto et al., 2005).

Antitumor Activity

Research by Xiong et al. (2019) on tryptamine salicylic acid derivatives, including N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide, showed significant antiproliferative activity against various cancer cell lines. This study underscores the potential of these compounds as antitumor agents (Xiong et al., 2019).

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide”, being an indole derivative, could be a potential candidate for future research and drug development.

Propriétés

IUPAC Name

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-11-8-14-9-12(2-7-16(14)20-11)10-19-17(21)13-3-5-15(18)6-4-13/h2-9,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEYVSHVCHFZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.